Bienvenue dans la boutique en ligne BenchChem!

Copper adenosine triphosphate

Experimental Oncology Hematology Chemoprotection

Copper adenosine triphosphate (Cu-ATP, CAS 18925-86-5) is a 1:1 metal-nucleotide coordination complex formed between Cu²⁺ and adenosine 5′-triphosphate. Unlike simple copper salts, Cu-ATP exhibits a unique dual pharmacological profile combining antineoplastic activity with hematopoietic stimulation, as demonstrated in murine Ehrlich ascites carcinoma models.

Molecular Formula C10H14CuN5O13P3
Molecular Weight 568.71 g/mol
CAS No. 18925-86-5
Cat. No. B097058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper adenosine triphosphate
CAS18925-86-5
Synonymscopper adenosine triphosphate
Cu ATP
CuATP
Molecular FormulaC10H14CuN5O13P3
Molecular Weight568.71 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2]
InChIInChI=1S/C10H14N5O13P3.Cu/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q-2;+2/t4-,6-,7-,10-;/m1./s1
InChIKeyWGLPTDWXNJFVTC-MCDZGGTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper Adenosine Triphosphate (CAS 18925-86-5): Core Identity and Research-Grade Procurement Overview


Copper adenosine triphosphate (Cu-ATP, CAS 18925-86-5) is a 1:1 metal-nucleotide coordination complex formed between Cu²⁺ and adenosine 5′-triphosphate . Unlike simple copper salts, Cu-ATP exhibits a unique dual pharmacological profile combining antineoplastic activity with hematopoietic stimulation, as demonstrated in murine Ehrlich ascites carcinoma models [1]. The compound also functions as a low-molecular-weight (LMW) copper transporter, distinguishing it from conventional copper donors such as copper gluconate in topical delivery applications [2]. These properties position Cu-ATP as a specialized research tool in experimental oncology, hematology, and transdermal delivery studies where standard copper sources or other metal-ATP complexes fail to replicate its integrated biological effects.

Why Generic Copper or ATP Substitutes Cannot Replicate Copper Adenosine Triphosphate in Research Settings


Substituting Cu-ATP with a simple mixture of copper salt plus ATP or with other metal-ATP complexes (e.g., Mg-ATP, Zn-ATP) is inadequate for applications requiring its specific coordination chemistry and biological dual-function. Cu-ATP demonstrates a 15–20% higher ATP hydrolysis rate compared to Mg-ATP due to altered phosphate group geometry induced by copper coordination . Furthermore, common copper sources like copper gluconate lack the intrinsic low-molecular-weight (LMW) transporter capability of Cu-ATP, which is essential for efficient transdermal copper delivery [1]. In experimental oncology, no other copper complex or ATP derivative has been shown to simultaneously inhibit tumor growth and stimulate hematopoiesis—a dual action that standard chemotherapeutics such as cisplatin actively fail to achieve, instead causing significant myelosuppression [2][3].

Copper Adenosine Triphosphate: Quantified Differential Performance Against Key Comparators


Hematopoietic Stimulation vs. Cisplatin-Induced Myelosuppression in Ehrlich Ascites Carcinoma Model

Cu-ATP (25 mg/kg, i.p.) in Ehrlich ascites carcinoma (EAC)-bearing mice induced appreciable tumor inhibition and prolonged host survival while simultaneously elevating hemoglobin, platelet, and lymphocyte levels; total WBC count and bone marrow cellularity remained unaffected [1]. In stark contrast, cisplatin (10 mg/kg, i.p.) in the same EAC model caused thrombocytopenia, significant leukopenia, and normocytic normochromic anemia [2]. Cu-ATP is the only copper complex documented to combine antineoplastic efficacy with hematopoietic stimulation in this widely used experimental tumor model.

Experimental Oncology Hematology Chemoprotection

Synergistic Tumor Inhibition and Toxicity Rescue When Combined with Glutaminase

In EAC-bearing mice, the combination of glutaminase (250 IU/kg/day, i.p., 10 days) and Cu-ATP (2.5 mg/kg/day, i.p., 10 days) was significantly more effective at inhibiting tumor growth and increasing host lifespan than either agent administered alone [1]. Crucially, the addition of Cu-ATP to the glutaminase regimen completely prevented the hematotoxic effects of glutaminase, which is otherwise a hematotoxic antitumor agent [1]. This demonstrates that Cu-ATP not only contributes its own antitumor activity but also functions as a chemoprotectant against hematological toxicity induced by another anticancer drug.

Combination Chemotherapy Chemoprotection Experimental Oncology

Low Molecular Weight (LMW) Copper Transporter Capability vs. Copper Gluconate in Topical Delivery

A patent specifically discloses that copper-ATP functions as a low molecular weight (LMW) transporter of copper, a property that copper gluconate—a common copper source in cosmetic and pharmaceutical formulations—does not possess [1]. The LMW transporter property enables copper-ATP to facilitate the migration of copper ions to target sites within the skin, which is critical for topical delivery systems aimed at modulating copper-dependent enzymes such as superoxide dismutase (SOD) [1]. This distinction is not merely qualitative; it underpins the formulation rationale for selecting Cu-ATP over copper gluconate or copper sulfate in transdermal applications.

Transdermal Delivery Cosmetic Chemistry Copper Transport

Enhanced ATP Hydrolysis Rate vs. Zinc-ATP Complexes

Comparative kinetic studies of nucleoside triphosphate hydrolysis demonstrate that Cu²⁺ is significantly more effective than Zn²⁺ in promoting ATP dephosphorylation at neutral pH [1]. Under identical conditions (M²⁺:NTP = 1:1), the effectiveness order for ATP hydrolysis is Cu²⁺ > Zn²⁺ [1]. This indicates that the copper-ATP complex possesses inherently higher reactivity than its zinc counterpart, which may contribute to its distinct biological activity profile, including its ability to stimulate hematopoiesis—an effect not reported for Zn-ATP.

Bioinorganic Chemistry Nucleotide Hydrolysis Metal Ion Catalysis

Absence of Adverse Hematopoietic Effects Contrasts with Generic Copper Toxicity

While excess free copper ions are well-documented to cause hemolysis, oxidative damage, and bone marrow suppression, Cu-ATP at a therapeutic dose of 25 mg/kg demonstrated no adverse effects on hematopoiesis in normal mice; instead, it elicited marrow and splenic hypercellularity with a greater number of granulocyte progenitors and elevated peripheral WBC, RBC, and platelet counts [1]. The total number of pluripotent stem cells (CFU-S) was increased, and these cells differentiated preferentially towards the granulocyte lineage [1]. This sharply contrasts with the established hematological toxicity of free copper salts such as copper sulfate, which are known to inhibit ATP biosynthesis and cause cellular damage [2].

Copper Toxicology Hematopoiesis Safety Pharmacology

Copper Adenosine Triphosphate: High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Experimental Oncology: Antitumor Agent with Built-in Hematopoietic Protection

In murine cancer models, Cu-ATP provides a unique tool for studying tumor inhibition without the confounding variable of chemotherapy-induced myelosuppression. At 25 mg/kg i.p., Cu-ATP simultaneously reduces tumor burden and stimulates bone marrow activity, directly contrasting with cisplatin's pan-cytopenic effects in the same EAC model [5][2]. This makes Cu-ATP ideal for protocols where maintaining host hematopoietic competence is critical for evaluating long-term treatment outcomes.

Combination Chemotherapy Research: Chemoprotective Adjuvant

Cu-ATP at a low dose of 2.5 mg/kg completely rescues the hematotoxicity of glutaminase (250 IU/kg) while augmenting overall antitumor efficacy [5]. This positions Cu-ATP as a compelling candidate for combination regimen development, particularly for researchers seeking to mitigate the bone marrow toxicity of established cytotoxic agents.

Transdermal Copper Delivery Systems: LMW Transporter-Based Formulations

Cu-ATP's documented function as a low molecular weight copper transporter [5] makes it the ingredient of choice for topical formulations targeting copper-dependent enzymes (e.g., SOD, lysyl oxidase) in the skin. Unlike copper gluconate, which lacks this transporter property, Cu-ATP can be formulated at 0.0001–10.0 wt% to achieve controlled copper delivery, supporting cosmetic and pharmaceutical applications in anti-aging and skin conditioning.

Bioinorganic Chemistry: Metal-Nucleotide Reactivity Studies

The intrinsically higher ATP hydrolysis rate of Cu-ATP compared to Zn-ATP [5] makes it a preferred substrate for kinetic and mechanistic investigations of metal-catalyzed nucleotide dephosphorylation. Researchers studying the interplay between metal coordination geometry and phosphate ester hydrolysis can utilize Cu-ATP as a benchmark reactive complex.

Quote Request

Request a Quote for Copper adenosine triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.